molecular formula C7H15N3O2 B6172653 1-(2-methoxyethyl)-4-nitrosopiperazine CAS No. 2703780-65-6

1-(2-methoxyethyl)-4-nitrosopiperazine

Cat. No. B6172653
CAS RN: 2703780-65-6
M. Wt: 173.2
InChI Key:
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Description

1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) is a nitrogen-containing compound that has been used for a variety of scientific research applications. MNP has a unique structure and chemical properties that make it an attractive choice for research applications.

Scientific Research Applications

1-(2-methoxyethyl)-4-nitrosopiperazine has been studied for its use in a variety of scientific research applications. It has been used to study the effects of nitric oxide on the cardiovascular system, as well as the effects of nitrosamines on the nervous system. 1-(2-methoxyethyl)-4-nitrosopiperazine has also been used to study the mechanism of action of antineoplastic drugs, and to study the effects of oxidative stress on cells.

Mechanism of Action

1-(2-methoxyethyl)-4-nitrosopiperazine works by inhibiting the production of nitric oxide, a molecule that plays an important role in many cellular processes. 1-(2-methoxyethyl)-4-nitrosopiperazine also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, 1-(2-methoxyethyl)-4-nitrosopiperazine has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
1-(2-methoxyethyl)-4-nitrosopiperazine has been studied for its effects on the cardiovascular system, the nervous system, and the immune system. In the cardiovascular system, 1-(2-methoxyethyl)-4-nitrosopiperazine has been shown to reduce blood pressure and heart rate. In the nervous system, 1-(2-methoxyethyl)-4-nitrosopiperazine has been shown to reduce anxiety and improve cognitive performance. In the immune system, 1-(2-methoxyethyl)-4-nitrosopiperazine has been shown to reduce inflammation and improve immune cell function.

Advantages and Limitations for Lab Experiments

1-(2-methoxyethyl)-4-nitrosopiperazine has several advantages for use in laboratory experiments. It is non-toxic and has a low potential for side effects. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, 1-(2-methoxyethyl)-4-nitrosopiperazine has some limitations for use in laboratory experiments. It is not very soluble in water, and its solubility decreases at higher temperatures. Additionally, 1-(2-methoxyethyl)-4-nitrosopiperazine is not very stable and can degrade over time.

Future Directions

1-(2-methoxyethyl)-4-nitrosopiperazine has the potential to be used in a variety of future research applications. It could be used to study the effects of nitric oxide on the cardiovascular system, as well as the effects of nitrosamines on the nervous system. Additionally, 1-(2-methoxyethyl)-4-nitrosopiperazine could be used to study the mechanism of action of antineoplastic drugs and to study the effects of oxidative stress on cells. Finally, 1-(2-methoxyethyl)-4-nitrosopiperazine could be used to study the effects of nitric oxide on the immune system, and to develop new drugs and therapies for various diseases.

Synthesis Methods

1-(2-methoxyethyl)-4-nitrosopiperazine can be synthesized in a two-step process. First, a 4-nitroso-2-methoxyethyl-piperazine (NME) is synthesized by reacting piperazine with nitrous acid in an aqueous solution. The NME is then reacted with ethylene oxide in an aqueous solution to form 1-(2-methoxyethyl)-4-nitrosopiperazine. The reaction is conducted at a temperature of 80 °C and a pH of 8.5.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methoxyethyl)-4-nitrosopiperazine involves the reaction of 1-(2-methoxyethyl)piperazine with nitrous acid to form the nitrosopiperazine product.", "Starting Materials": [ "1-(2-methoxyethyl)piperazine", "Nitrous acid" ], "Reaction": [ "To a solution of 1-(2-methoxyethyl)piperazine in water, add a solution of sodium nitrite in water dropwise with stirring at 0-5°C.", "Maintain the reaction mixture at 0-5°C for 30 minutes.", "Quench the reaction by adding a solution of sodium sulfite in water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

2703780-65-6

Product Name

1-(2-methoxyethyl)-4-nitrosopiperazine

Molecular Formula

C7H15N3O2

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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